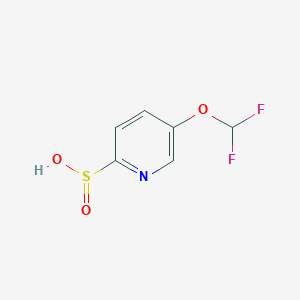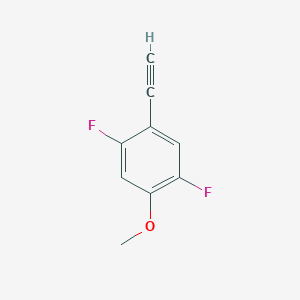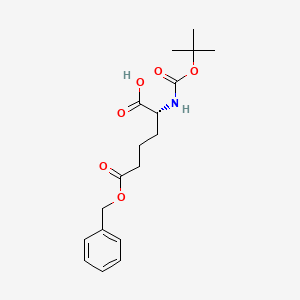
6-Bromo-5-methylnicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-methylnicotinohydrazide is a chemical compound that belongs to the class of nicotinohydrazides. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position on the nicotinohydrazide skeleton. Nicotinohydrazides are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylnicotinohydrazide typically involves the bromination of 5-methylnicotinic acid followed by the formation of the hydrazide. The general synthetic route can be summarized as follows:
Bromination: 5-Methylnicotinic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6th position.
Formation of Hydrazide: The brominated product is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-methylnicotinohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions.
Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the hydrazide group.
Condensation: Schiff bases or hydrazones.
Aplicaciones Científicas De Investigación
6-Bromo-5-methylnicotinohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, particularly for its antimicrobial and anticancer properties.
Coordination Chemistry: The compound can act as a ligand in the formation of metal complexes, which are studied for their biological activities.
Material Science: It is used in the development of new materials with specific properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-methylnicotinohydrazide involves its interaction with biological targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromine atom may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2’-(2-chlorobenzylidene)nicotinohydrazide
- 6-Bromo-2’-(3-bromo-5-chloro-2-hydroxybenzylidene)nicotinohydrazide
Uniqueness
6-Bromo-5-methylnicotinohydrazide is unique due to the presence of both a bromine atom and a methyl group on the nicotinohydrazide skeleton. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other nicotinohydrazides.
Propiedades
Fórmula molecular |
C7H8BrN3O |
|---|---|
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
6-bromo-5-methylpyridine-3-carbohydrazide |
InChI |
InChI=1S/C7H8BrN3O/c1-4-2-5(7(12)11-9)3-10-6(4)8/h2-3H,9H2,1H3,(H,11,12) |
Clave InChI |
AICOJHGRUUAPHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Br)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12961228.png)
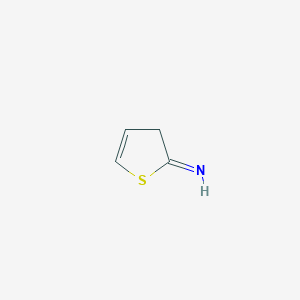
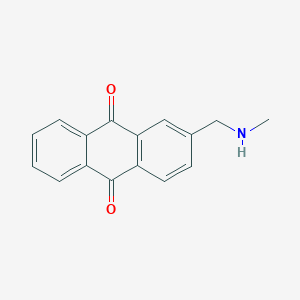



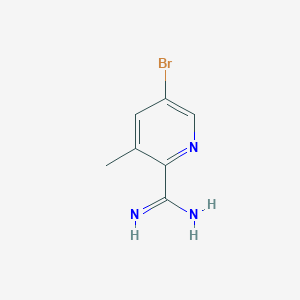
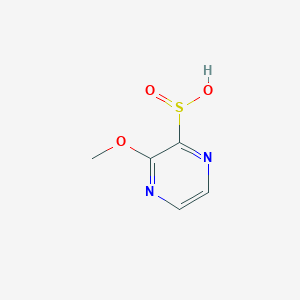
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)
